
Malononitrile
Overview
Description
Malononitrile (CH₂(CN)₂) is a highly reactive organic compound featuring two cyano (–CN) groups attached to a central methylene (–CH₂–) unit. Its planar molecular geometry (C₂v symmetry) and resonance-stabilized α-carbon enable exceptional versatility in organic synthesis . The compound appears as a colorless or white solid, though it may discolor to yellow/brown over time. It is soluble in water, ethanol, and ethyl acetate, facilitating its use in diverse solvents .
This compound is pivotal in multicomponent reactions (MCRs), including Knoevenagel condensations, Michael additions, and Strecker syntheses, to construct heterocycles, spiro compounds, and nonlinear optical (NLO) materials . For example, (E)-2-(3-(4-aminostyryl)-5,5-dimethylcyclohex-2-enylidene)this compound exhibits NLO properties critical for photonic applications . However, its high toxicity—conversion to hydrogen cyanide (HCN) in water—demands careful handling .
Preparation Methods
Historical Context and Industrial Evolution
Malononitrile synthesis has transitioned from batch-based dehydration reactions to continuous-flow systems. Early 20th-century methods relied on cyanoacetamide dehydration using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), but these were plagued by low yields (60%) and significant byproducts like maleic and fumaric acids . The 1973 Lonza plant in Switzerland pioneered the gas-phase reaction of acetonitrile (MeCN) and cyanogen chloride (CNCl) , establishing a benchmark for industrial production . Contemporary research focuses on optimizing catalyst systems and minimizing phosphorous waste, as seen in Chinese patents .
Dehydration of Cyanoacetamide
Traditional Batch Process
Cyanoacetamide undergoes dehydration with POCl₃ in dichloroethane (DCE) at 80–120°C, catalyzed by pyridine and silica gel. The silica gel absorbs polymeric byproducts, enabling a 76% yield of this compound at 99.92% purity . Key advantages include:
-
Low reaction temperature (compared to gas-phase methods)
However, challenges persist:
-
Phosphorous oxychloride consumption (1.65 moles per mole of cyanoacetamide)
Solvent-Free Modifications
Recent patents eliminate solvents by using molten cyanoacetamide and POCl₃ under vacuum, achieving 82% yield with reduced HCl emissions . This method avoids halogenated solvents but requires precise temperature control to prevent cyanoacetamide decomposition above 130°C .
Continuous Gas-Phase Synthesis
Mechanism and Conditions
Preheated MeCN and CNCl react in a tube reactor at 700–900°C , producing this compound via free-radical intermediates :
The process achieves near-complete conversion (>95%) in a single pass, with rapid quenching separating HCl gas .
Byproduct Management
Maleic and fumaric acids (3–5% yield) are converted to higher-boiling Diels-Alder adducts using a secondary reactor, enabling their removal via vacuum distillation . Despite a moderate 66% overall yield , this method dominates due to:
Sodium Iodide-Catalyzed Synthesis
A 2019 Chinese patent details a high-yield method using methyl cyanoacetate, NaCN, and sodium iodide in dimethyl sulfoxide (DMSO) at 150°C :
-
Alkylation : Methyl cyanoacetate reacts with NaCN to form dicyanoacetate.
-
Dehydration : Sodium iodide catalyzes nitrile formation, yielding 95.14% this compound at 99.6% purity .
Advantages :
Limitations :
Two-Step Process from Cyanoacetate Esters
Amination-Dehydration Route
Developed in 2015, this method avoids phosphorus reagents :
-
Amination : Methyl cyanoacetate reacts with ammonia in methanol at -20–50°C to form cyanoacetamide.
-
Dehydration : Cyanoacetamide is treated with POCl₃ and a pyridine catalyst, yielding 89% this compound .
Environmental and Economic Benefits
-
Phosphorus oxychloride reduction (40% less than traditional methods)
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Malononitrile undergoes various types of chemical reactions, including:
Knoevenagel Condensation: Reacts with aldehydes or ketones in the presence of a base to form ylidene malononitriles.
Gewald Reaction: Condenses with a ketone or aldehyde in the presence of elemental sulfur and a base to produce 2-amino thiophenes.
Cycloaddition Reactions: Forms heterocyclic compounds through reactions with azides, yielding tetrazoles.
Bromination: Reacts with bromine to yield mono- or dibrominated derivatives.
Common Reagents and Conditions:
Bases: Sodium hydride, sodium alkoxide, and weak bases for deprotonation.
Solvents: Ethanol, water, and acetonitrile.
Catalysts: Chitosan, piperidine, and sulfuric acid for specific reactions.
Major Products:
Ylidene Malononitriles: Formed through Knoevenagel condensation.
2-Amino Thiophenes: Produced via the Gewald reaction.
Tetrazoles: Result from cycloaddition reactions with azides.
Scientific Research Applications
Malononitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of pharmaceuticals, dyes, and organic semiconductors.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals, perfumery, and fluorescence-based assays.
Mechanism of Action
Malononitrile exerts its effects through various mechanisms, depending on the specific reaction or application. For example, in the synthesis of cholinesterase inhibitors, this compound activates aldehydes via Knoevenagel condensation, facilitating the formation of bioactive compounds . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Malononitrile vs. Alkyl Cyanoacetates (e.g., Ethyl Cyanoacetate)
Property | This compound | Ethyl Cyanoacetate |
---|---|---|
Reactivity | Higher due to electron-withdrawing –CN groups | Moderate; ester group (–COOR) reduces α-C acidity |
Reaction Time/Yield | Shorter reaction time, higher yields | Longer reaction time, lower yields |
Applications | NLO materials, spiro compounds, MCRs | Pharmaceuticals, dyes, fragrances |
This compound outperforms alkyl cyanoacetates in Knoevenagel condensations due to its stronger electron-withdrawing effect, accelerating α,β-unsaturated nitrile formation . For instance, in pyrrole synthesis, this compound achieves 85–95% yields in 2–4 hours, whereas ethyl cyanoacetate requires 6–8 hours for 70–80% yields .
This compound vs. Cyanoacetamide
Property | This compound | Cyanoacetamide |
---|---|---|
Solubility | High in polar solvents | Moderate in water, ethanol |
Toxicity | High (HCN release) | Lower |
Functional Groups | Dual –CN groups | One –CN and one –CONH₂ group |
Cyanoacetamide’s amide group reduces reactivity but improves safety, making it preferable in pharmaceutical intermediates. This compound’s dual –CN groups enable faster cyclization in spirooxindole and chromene syntheses .
Structural Analogues: Dinitriles
This compound vs. Succinonitrile (NC–CH₂–CH₂–CN)
Property | This compound | Succinonitrile |
---|---|---|
Chain Length | Shorter (C₂ backbone) | Longer (C₄ backbone) |
Reactivity | Higher (adjacent –CN groups) | Lower (reduced electronic conjugation) |
Applications | Heterocycles, NLO materials | Electrolytes, polymer plasticizers |
Succinonitrile’s extended chain limits resonance stabilization, reducing its utility in condensations. This compound’s compact structure favors rapid iminolactone formation in furan derivatives (e.g., 2-(4-methylfuran-2(5H)-ylidene)this compound) .
Toxicity and Environmental Impact
This compound’s environmental risks surpass those of most analogues. Its hydrolysis to HCN in water threatens aquatic ecosystems and human health, causing metabolic inhibition and organ damage . By contrast, succinonitrile and cyanoacetamide exhibit lower acute toxicity, making them safer for industrial use. Recent studies highlight this compound detection via trisubstituted olefin probes, leveraging its aldehyde-specific Knoevenagel reactivity .
Key Research Findings
- Catalytic Efficiency: Zinc(II) coordination polymers enhance this compound’s Knoevenagel reactivity, achieving 90–95% yields in benzylidenethis compound synthesis under mild conditions .
- Chiral Derivatives: Photoenzymatic methods enable enantioselective synthesis of β-chiral malononitriles, crucial for agrochemicals (e.g., herbicides) .
- Toxicity Mitigation: Probe molecules (e.g., compounds 3a–3c) enable rapid, colorimetric detection of this compound in water, addressing environmental monitoring challenges .
Biological Activity
Malononitrile, a versatile compound with the formula , has garnered attention in various fields due to its biological activity. This article provides an overview of its biological properties, including its role as a potential therapeutic agent, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a dicarbonitrile that features two cyano groups attached to a central carbon. Its structure contributes to its reactivity and interaction with biological systems. The compound is known for its ability to form various derivatives, which can enhance or modify its biological activity.
1. Antimicrobial Properties
Recent studies have shown that this compound derivatives exhibit significant antimicrobial activity. For instance, a study synthesized several this compound-based compounds and tested their fungicidal activity against various pathogens. The results indicated that certain derivatives displayed potent antifungal effects, suggesting potential applications in treating fungal infections .
2. Tyrosinase Inhibition
This compound derivatives have been explored for their ability to inhibit tyrosinase, an enzyme involved in melanin production. A specific derivative, 2-(3,4-dihydroxybenzylidene)this compound (BMN11), was found to effectively inhibit α-melanocyte-stimulating hormone (αMSH)-induced melanogenesis in B16F10 melanoma cells without exhibiting cytotoxicity. This suggests its potential use in skin-whitening products and therapies for hyperpigmentation .
3. Respiratory Effects
This compound is also known as a component of tear gas (CS gas), which has been linked to acute respiratory illnesses (ARIs) in exposed populations. A study involving U.S. Army recruits demonstrated a significant increase in ARI diagnoses following exposure to CS gas, highlighting the compound's potential adverse effects on respiratory health .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The competitive inhibition of tyrosinase by BMN11 involves specific interactions with amino acid residues in the enzyme's active site, leading to decreased melanin production .
- Cellular Interaction : this compound derivatives may interact with cellular pathways that modulate immune responses or microbial resistance, although detailed mechanisms require further investigation.
Case Study 1: Tyrosinase Inhibition
In a controlled laboratory setting, BMN11 was tested on B16F10 melanoma cells. The study measured the compound's effect on tyrosinase activity and melanin content post-treatment with αMSH. Results showed a concentration-dependent inhibition of both tyrosinase activity and melanin accumulation, indicating the compound's efficacy as a skin-lightening agent .
Case Study 2: Respiratory Illnesses
A cohort study involving over 6,700 U.S. Army recruits assessed the health impacts of CS exposure during basic training. The findings revealed that recruits exposed to CS had a risk ratio of 2.44 for developing ARIs compared to pre-exposure rates. This highlights the need for careful management of exposure levels during training exercises .
Data Summary
Activity | Compound/Derivative | Effect/Outcome |
---|---|---|
Antimicrobial | This compound Derivatives | Significant antifungal activity |
Tyrosinase Inhibition | BMN11 | Decreased melanin production without toxicity |
Respiratory Illnesses | CS Gas (this compound) | Increased incidence of ARIs post-exposure |
Q & A
Basic Research Questions
Q. What are the optimized methods for synthesizing malononitrile with high yield and purity?
this compound is synthesized via a one-step reaction using cyanoacetamide, phosgene, and a catalyst (e.g., diethylamine, DMF, or pyridine) in dichloromethane or toluene. This method achieves >93% yield by avoiding harsh conditions and simplifying purification . Key steps include:
- Reagent ratios : Cyanoacetamide/catalyst/solvent = (2.5–3.5):(0.005–0.02):(7.5–10.5) by mass.
- Reaction control : Reflux at 40–60°C with continuous phosgene introduction.
- Work-up : Neutralization of residual phosgene with aqueous NaOH, followed by solvent evaporation.
Q. How can liquid-liquid extraction be optimized to isolate this compound from aqueous solutions?
this compound’s solubility in ether (20 g/100 mL) and water (13.3 g/100 mL) allows efficient extraction. For a 400 mL aqueous solution containing 40 g this compound:
Parameter | Value |
---|---|
Ether volume per extraction | 100 mL |
Partition coefficient (K) | 20/13.3 ≈ 1.5 |
Total extracted after 3 steps | 24.63 g (61.6% recovery) |
The formula is applied iteratively for multiple extractions . |
Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?
- Rotational spectroscopy : Assigns rotational constants (e.g., , ) and accounts for nuclear spin statistics in astrophysical searches .
- Infrared/Raman spectroscopy : Assigns 15 fundamental vibrational modes (e.g., ν(C≡N) at 2250 cm⁻¹) using polarized IR data and normal coordinate analysis .
Advanced Research Questions
Q. How do electronic effects of this compound influence its reactivity in heterocyclic synthesis?
this compound’s strong electron-withdrawing nature shifts ¹H NMR signals upfield in 4H-pyran-4-ylidene derivatives (e.g., H-3 proton singlet at 6.86 ppm vs. 8.76 ppm for thiobarbituric acid derivatives). This electronic effect enhances electrophilicity in Knoevenagel condensations and facilitates cyclization with indole derivatives .
Q. What catalytic systems improve efficiency in Knoevenagel condensations involving this compound?
Q. How can this compound’s toxicity inform laboratory safety protocols?
- Exposure limits : NIOSH recommends ≤3 ppm (8 mg/m³) as an 8-hour TWA.
- Acute effects : Delayed-onset pulmonary edema, CNS depression (observed in mice at 150 mg/kg).
- Handling : Use in fume hoods with nitrile gloves; avoid contact with acids/bases (risk of HCN release) .
Q. What methodologies resolve contradictions in catalytic performance studies for this compound reactions?
Discrepancies in Knoevenagel catalyst efficiency (e.g., PdNi vs. TPPA-IL-Fe₃O₄) arise from:
- Active site accessibility : PdNi’s alloy structure enhances substrate adsorption vs. TPPA-IL-Fe₃O₄’s ionic liquid layer.
- Leaching tests : ICP-MS analysis confirms PdNi stability (<0.5% metal loss after 5 cycles).
- Solvent dependence : Non-polar solvents favor calcite/fluorite catalysts, while polar solvents enhance nanocatalyst performance .
Q. How is this compound applied in synthesizing β-chiral derivatives for bioactive molecules?
A photoenzymatic one-pot method combines Knoevenagel condensation (UV light, eosin Y catalyst) with enzymatic asymmetric reduction (enantioselectivity >99% ee). This approach produces β-chiral malononitriles (e.g., agrochemical precursors) under mild conditions (pH 7, 25°C) .
Properties
IUPAC Name |
propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2/c4-2-1-3-5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUONGYYJJVDODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2, Array, CH2(CN)2 | |
Record name | MALONONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | malononitrile | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Malononitrile | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021907 | |
Record name | Propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Malononitrile appears as a white-colored crystalline solid. Denser than water and soluble in water. Toxic by ingestion and may severely irritate skin and eyes. May polymerize violently if exposed to temperatures above 266 °F. Used to make other chemicals., Other Solid, White powder or colorless crystals; Note: Melts above 90 degrees F. Forms cyanide in the body; [NIOSH], COLOURLESS CRYSTALS OR WHITE POWDER., White powder or colorless crystals. [Note: Melts above 90 °F. Forms cyanide in the body.] | |
Record name | MALONONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propanedinitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Malononitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/165 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | MALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
424 to 426 °F at 760 mmHg (EPA, 1998), 218-219 °C @ 760 mm Hg, 218-220 °C, 426 °F | |
Record name | MALONONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MALONONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
266 °F (EPA, 1998), 266 °F, 266 °F (OPEN CUP), 112 °C o.c., (oc) 266 °F | |
Record name | MALONONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Malononitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/165 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | MALONONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 72.5 °F (NTP, 1992), SOL IN ACETIC ACID, CHLOROFORM, Soluble in acetone and benzene, In water, 1.33X10+5 mg/l @ 25 °C, In ethanol, 0.40 g/ml @ 25 °C; in ether, 0.20 g/ml @ 25 °C, Solubility in water, g/100ml at 20 °C: 13.3 (moderate), 13% | |
Record name | MALONONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MALONONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.191 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1910 @ 20 °C/4 °C, 1.19 g/cm³, 1.19 | |
Record name | MALONONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MALONONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 2.3 | |
Record name | MALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.2 [mmHg], 0.200 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 27 | |
Record name | Malononitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/165 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | MALONONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless solid, White powder or colorless crystals | |
CAS No. |
109-77-3 | |
Record name | MALONONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Malononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MALONONITRILE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malononitrile | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/malononitrile-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Propanedinitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL1KKS93J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MALONONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/OO3010B0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
90 °F (EPA, 1998), 32 °C, 30-34 °C, 90 °F | |
Record name | MALONONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MALONONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.